molecular formula C12H14O5 B1503260 Ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate CAS No. 364039-61-2

Ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

Cat. No. B1503260
CAS RN: 364039-61-2
M. Wt: 238.24 g/mol
InChI Key: QFCKMTRRRKCPDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate involves the reaction between 2-hydroxy-4-methoxybenzaldehyde and ethyl acetoacetate . The condensation reaction forms the Schiff base, followed by esterification with ethanol. Analytical techniques such as elemental analyses, 1H NMR, 13C NMR, UV-Vis, and IR spectroscopy confirm the compound’s structure .


Molecular Structure Analysis

The compound exhibits a distorted octahedral coordination type around the copper atom. The coordination involves three phenol oxygen atoms (two related to the µ-oxo-bridge), nitrogen atoms from the azomethine group, and sulfur atoms from the polydentate ligand. Crystallographic studies reveal this arrangement .

Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • Synthesis Approach : Ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate can be synthesized via reactions involving ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate (Larionova et al., 2013).
  • Asymmetric Reduction : This compound is reduced enantioselectively to corresponding alcohols using fungi like Rhizopus arrhizus, demonstrating its potential in organic synthesis (Salvi & Chattopadhyay, 2006).
  • Crystal Structure Analysis : Studies on compounds like 4-(3-methoxyphenyl)-2,6-diphenylpyridine, synthesized using ethyl 2-oxopropanoate, reveal insights into molecular structures and interactions (Cheng et al., 2022).

Biological and Pharmaceutical Aspects

  • Natural Product Derivatives : Enantiomeric neolignans derived from this compound have been isolated from Lobelia chinensis, indicating its relevance in studying natural products (Chen et al., 2010).
  • Antimicrobial and Antioxidant Studies : Certain derivatives of ethyl 2-oxopropanoate exhibit significant antimicrobial and antioxidant properties, highlighting potential applications in these fields (Raghavendra et al., 2016).

Chemical Interactions and Properties

  • Organophosphorus Compounds : The compound plays a role in the synthesis of organophosphorus compounds, indicating its utility in specialized chemical syntheses (Pedersen & Lawesson, 1974).
  • Photocyclization Processes : It's involved in photocyclization processes to create specific molecular structures like benzo[a]carbazoles, underlining its role in advanced organic synthesis techniques (Li et al., 2015).

properties

IUPAC Name

ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-3-17-12(15)7-11(14)9-5-4-8(16-2)6-10(9)13/h4-6,13H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCKMTRRRKCPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695992
Record name Ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

CAS RN

364039-61-2
Record name Ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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